Pidotimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Pidotimod has been used in the treatment of respiratory diseases . It has shown its usefulness in reducing the need for antibiotics in airway infections .

- It increases the level of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+) endowed with immunomodulatory activity that affect both innate and adaptive immune responses .

- It has potential utility in respiratory diseases such as asthma, COPD, and recurrent respiratory tract infections .

- Pidotimod is used as an immunostimulant therapy for treatment of cell-mediated immunosuppression with respiratory or urinary infections .

- It modulates the immune system to induce an immune response against bacterial or viral pathogens .

- Pidotimod can be used in the treatment of headaches and migraines .

- It can also relieve pain, reduce inflammation, and promote the recovery and repair of the injured area in cases of sprains, ligament strains, and muscle strains .

Respiratory Diseases

Immunostimulation

Pain Relief

Salivary IgA Concentration

- Pidotimod has been used for preventing respiratory tract infections, and asthma or chronic obstructive pulmonary disease exacerbations .

- It has been shown to significantly decrease the duration of cough and fever. The number of patients using antibiotics was also remarkably decreased in the Pidotimod treatment group .

- Pidotimod could potentially be useful as an adjuvant in vaccination and in allergen immunotherapy .

- It could affect T-lymphocytes balance with a possible additional anti-allergic activity . Furthermore, it has been demonstrated an improvement of FEV1 and PEF in asthmatic patients treated with Pidotimod .

Prevention of Respiratory Tract Infections

Adjuvant in Vaccination and Allergen Immunotherapy

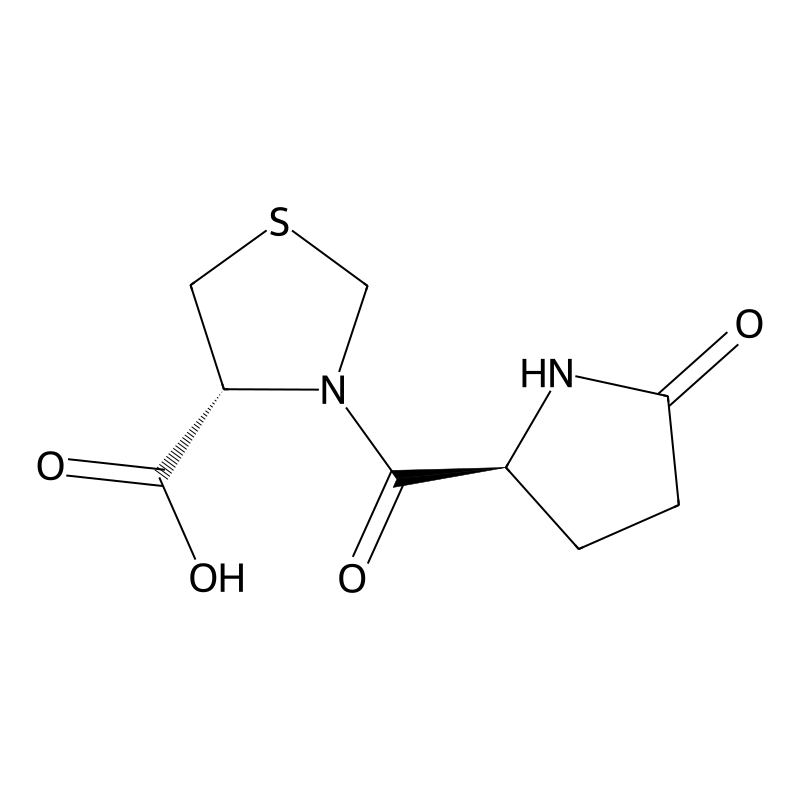

Pidotimod is a synthetic dipeptide molecule, chemically known as 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid, with the molecular formula C9H12N2O4S and a molecular weight of approximately 244.26 g/mol. It appears as a white, odorless crystalline powder that is soluble in water but nearly insoluble in chloroform. The melting point of pidotimod ranges from 192 to 198°C. This compound is primarily recognized for its immunomodulatory properties, affecting both innate and adaptive immune responses, making it significant in the treatment of various infections and immune deficiencies .

Pidotimod acts as an immunomodulator, influencing both the innate and adaptive immune systems []. Here's a breakdown of its potential mechanisms:

- Innate immunity: Pidotimod may stimulate the maturation of dendritic cells, which play a vital role in initiating immune responses []. It might also enhance the activity of natural killer cells, part of the innate immune defense [].

- Adaptive immunity: Pidotimod could influence the proliferation and differentiation of T lymphocytes, critical components of the adaptive immune response [, ]. It might also increase the production of immunoglobulins (antibodies) [].

These mechanisms suggest Pidotimod could help the immune system better recognize and combat pathogens.

The synthesis of pidotimod involves several key reactions:

- Formation of L-thiazolidine-4-carboxylic acid: L-cysteine reacts with formaldehyde to yield L-thiazolidine-4-carboxylic acid.

- Synthesis of L-pyroglutamic acid pentachlorophenyl ester: L-pyroglutamic acid is reacted with pentachlorophenol in N,N-dimethylformamide (DMF) in the presence of dicyclohexylcarbodiimide as a condensing agent.

- Dehydration Condensation: The L-thiazolidine-4-carboxylic acid then reacts with the ester derivative in DMF, using triethylamine as a deacidifying agent to produce pidotimod through dehydration condensation .

Pidotimod exhibits significant immunostimulatory activity by modulating various immune responses:

- Dendritic Cell Maturation: Pidotimod enhances the maturation of dendritic cells, which are crucial for antigen presentation and T-cell activation.

- Cytokine Production: It stimulates the release of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-12, promoting T-cell proliferation and differentiation towards a Th1 phenotype.

- Natural Killer Cell Activation: Pidotimod increases the cytotoxic activity of natural killer cells and enhances phagocytosis by neutrophils .

- Upregulation of Toll-Like Receptors: The compound upregulates Toll-Like Receptors (TLRs), enhancing the immune system's ability to recognize pathogens .

Pidotimod is primarily used in clinical settings for:

- Treatment of Recurrent Respiratory Infections: It is effective in patients with low immune function, helping to reduce the frequency and severity of infections.

- Adjuvant Therapy: It serves as an adjuvant therapy for various infections including those in the urogenital system.

- Management of Chronic Diseases: Pidotimod has shown efficacy in treating chronic conditions such as asthma and chronic obstructive pulmonary disease .

Research indicates that food intake can significantly affect the bioavailability of pidotimod; it is recommended to take this medication two hours before or after meals to optimize absorption. Additionally, pidotimod may interact with other drugs, potentially altering their serum levels due to changes in excretion rates . For instance:

- Abacavir: May decrease pidotimod excretion, increasing serum levels.

- Acetaminophen: Similar effects on excretion rates have been noted .

Pidotimod shares similarities with several other compounds known for their immunomodulatory effects. Here are some notable comparisons:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Thymosin Alpha 1 | Peptide derived from thymus | Enhances T-cell function and has antiviral properties |

| Echinacea Extract | Plant-derived polysaccharides | Boosts innate immunity but less specific than pidotimod |

| Interferon Alpha | Glycoprotein produced by host cells | Potent antiviral effects but associated with side effects |

| Glatiramer Acetate | Synthetic peptide used in multiple sclerosis | Modulates immune response specifically for autoimmune diseases |

Pidotimod stands out due to its dual action on both innate and adaptive immunity, making it versatile for treating various immunological conditions while having a relatively favorable safety profile .

Nuclear Magnetic Resonance spectroscopy serves as a cornerstone technique for the comprehensive structural characterization of pidotimod, providing detailed insights into its molecular architecture and conformational dynamics. The 1H NMR fingerprinting of pidotimod has been extensively utilized in metabolomics applications, particularly in the analysis of exhaled breath condensate from bronchiectatic patients [1] [2]. Representative spectra demonstrate characteristic signal patterns that are assigned to specific metabolites through sophisticated two-dimensional NMR experiments [1]. The spectral analysis reveals a simplification of the metabolic profile following pidotimod treatment, indicating its significant impact on respiratory metabolomics [1].

The 13C NMR spectroscopy of pidotimod provides crucial information for structural confirmation and stereochemical assignment [1] [3]. The carbon spectrum exhibits characteristic resonances corresponding to the heterocyclic ring systems, including the thiazolidine and pyrrolidine moieties that define the compound's dipeptide structure [1] [3]. These carbon chemical shifts are consistent with the expected electronic environments of the respective carbon atoms within the molecular framework [3].

Two-dimensional NMR experiments, including Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), have been employed for complete structural elucidation [1] [4]. These advanced techniques provide cross-peak correlations that confirm molecular connectivity and enable the unambiguous assignment of all proton and carbon resonances [1] [4]. The experimental conditions typically involve deuterated solvents such as D2O and DMSO-d6, with measurements conducted at pH 7.0 and 25°C [1] [4].

The NMR chemical shift analysis confirms the structure through comparison with literature data and enables the differentiation between various stereoisomeric forms [3]. Conformational analysis through NMR reveals the presence of both trans and cis conformers around the peptide bond, indicating the dynamic nature of the molecule in solution [3]. This conformational flexibility has important implications for the compound's biological activity and receptor binding characteristics.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of pidotimod, enabling comprehensive structural analysis and quality assessment. The carboxyl C=O stretch appears as a strong absorption band in the region of 1700-1650 cm⁻¹, characteristic of the carboxylic acid functionality present in the thiazolidine ring [5] [6] [7]. This vibration serves as a primary identifier for structural confirmation and purity assessment in pharmaceutical applications.

The amide C=O stretch, corresponding to the Amide I band from the pyrrolidone ring, is observed in the 1680-1630 cm⁻¹ region [5] [6]. This vibrational mode is particularly useful for identifying degradation products and monitoring structural integrity during stability studies. The N-H stretch manifests as a broad absorption in the 3500-3200 cm⁻¹ range, reflecting the secondary amide character of the compound and providing information about hydrogen bonding interactions [5] [6].

Aliphatic C-H stretches appear as multiple peaks in the 3000-2800 cm⁻¹ region, corresponding to the various CH2 and CH groups present in the heterocyclic rings [5] [6]. These vibrations are sensitive to solvent effects and conformational changes, making them valuable for monitoring environmental influences on the molecular structure. The C-N stretches of medium intensity occur in the 1300-1000 cm⁻¹ region, arising from the heterocyclic ring systems and providing information about the electronic environment of the nitrogen atoms [5] [6].

The C-S stretch appears as weak to medium intensity absorptions in the 700-600 cm⁻¹ region, characteristic of the sulfur-containing thiazolidine ring [5] [6]. Ring deformation modes create complex patterns in the 1500-1300 cm⁻¹ region, reflecting the vibrational characteristics of the bicyclic system [5] [6]. The fingerprint region (1300-900 cm⁻¹) provides a unique spectral signature that serves as a definitive identifier for quality control applications [5] [6].

These infrared vibrational modes have been extensively utilized for polymorphism detection, hydrogen bonding analysis, crystal packing studies, and conformational analysis [5] [6]. The technique proves particularly valuable in pharmaceutical development for monitoring manufacturing processes and ensuring product consistency.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides unparalleled capabilities for structural elucidation and analytical characterization of pidotimod through detailed fragmentation pattern analysis. Electrospray Ionization (ESI) serves as the primary ionization method, generating protonated molecular ions at m/z 245.0 [M+H]⁺ in positive mode [8] [9] [10]. The fragmentation pathways involve characteristic losses of H2O and CO2, followed by ring cleavage reactions that provide structural information about the molecular architecture.

ESI-MS/MS analysis in positive mode reveals the transition 245.0 → 134.0 as the base peak fragmentation [8] [11] [12]. This major fragmentation pathway involves thiazolidine ring opening, producing fragment ions at m/z 134.0, 116.0, and 88.0 [8] [11] [12]. The predominance of this fragmentation pattern reflects the inherent stability relationships within the molecular structure and provides a reliable analytical signature for quantitative bioanalysis applications.

Negative mode ESI-MS/MS generates the deprotonated molecular ion at m/z 243.0 [M-H]⁻, with major fragments appearing at m/z 199, 171, and 143 [8] [13]. The fragmentation in negative mode favors carboxylate formation and follows different mechanistic pathways compared to positive mode ionization. This complementary information enhances the structural characterization capabilities and supports impurity profiling applications.

Collision-Induced Dissociation (CID) experiments reveal multiple competitive fragmentation pathways, including sequential losses that provide detailed information about the molecular breakdown mechanisms [8] [14]. Tandem mass spectrometry confirms the major transition at 245.0 → 133.7, with additional fragments at 116.0 and 88.0 resulting from peptide bond cleavage [8] [9] [10]. These fragmentation patterns have proven essential for pharmacokinetic studies and bioanalytical method development.

High-resolution mass spectrometry provides accurate mass determination with precision better than 5 ppm, enabling molecular formula confirmation and supporting structural elucidation efforts [14] [15]. Advanced chiral recognition mass spectrometry techniques, involving metal-bound complexes, have demonstrated the capability for stereoisomer differentiation, producing stereoisomer-specific fragmentation patterns that enable analytical discrimination between different isomeric forms [14].

X-Ray Crystallographic Diffraction Studies

X-ray crystallographic analysis provides the most definitive structural information for pidotimod, revealing detailed three-dimensional molecular architecture and crystal packing arrangements. The 4R,2′S active form represents the standard pharmaceutical configuration and has been extensively characterized through single crystal diffraction studies [16] [17]. Crystallization typically occurs from water-ethanol mixtures, producing crystals suitable for high-resolution diffraction analysis.

The 4S,2′R enantiomer exhibits a mirror image configuration relative to the active form and has been characterized using similar crystallographic techniques [16] [17]. While structurally related, this enantiomeric form displays significantly reduced or absent biological activity, highlighting the critical importance of stereochemistry in pharmaceutical applications.

4R,2′R and 4S,2′S diastereoisomers present unique crystallographic challenges and opportunities [17] [18]. These forms typically crystallize in monoclinic or triclinic crystal systems and exhibit extended hydrogen bond networks involving water molecules [17]. The crystal structures reveal enhanced water interactions compared to the standard pharmaceutical forms, requiring water for successful crystal growth through slow evaporation from water-ethanol mixtures [17].

The hydrogen bonding patterns in these diastereoisomers show increased tendencies for intermolecular interactions with water molecules, creating extended three-dimensional networks that significantly influence crystal stability and solubility characteristics [17]. This water-assisted hydrogen bonding explains the recalcitrance of these forms to crystallize in pure ethanol despite their high solubility in organic solvents [17].

Hydrated crystal forms incorporate solvent molecules within the crystal lattice, creating water-assisted packing arrangements that are essential for nucleation and crystal growth [17]. In contrast, anhydrous forms crystallize from pure ethanol or other organic solvents and exhibit limited intermolecular contacts, resulting in different stability profiles and processing characteristics [16] [17].

The crystallographic studies reveal that the different stereoisomeric forms exhibit distinct bioactivity profiles, with structural variations affecting pharmacological properties through altered receptor binding geometries and metabolic pathways [17] [18]. These findings have important implications for drug formulation, stability, and manufacturing processes, as the crystal form directly influences dissolution behavior, bioavailability, and therapeutic efficacy.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

L03 - Immunostimulants

L03A - Immunostimulants

L03AX - Other immunostimulants

L03AX05 - Pidotimod

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

95% of intravenous dose is eliminated in the urine as the parent compound.

Wikipedia

Biological Half Life

Dates

2: Motta G, De Campora E, De Vita C, Esposito S, Galletti C, Incutti V, Mallardi V, Motta S, Pucci V, Salonna F, et al. Immunoactivity of pidotimod against episodes of recurrent tonsillitis in childhood. Arzneimittelforschung. 1994 Dec;44(12A):1521-4. PubMed PMID: 7857356.

3: Ciaccia A. Pidotimod activity against chronic bronchitis exacerbations. Arzneimittelforschung. 1994 Dec;44(12A):1516-20. PubMed PMID: 7857355.

4: Passali D, Calearo C, Conticello S. Pidotimod in the management of recurrent pharyngotonsillar infections in childhood. Arzneimittelforschung. 1994 Dec;44(12A):1511-6. PubMed PMID: 7857354.

5: Careddu P. Role of immunoactivation with pidotimod in recurrent respiratory infections in childhood. Arzneimittelforschung. 1994 Dec;44(12A):1506-11. PubMed PMID: 7857353.

6: Benetti GP, Illeni MT, Passera A, Bombelli G, Lavecchia G, Uslenghi C. Ex vivo evaluation of pidotimod activity in patients with chronic obstructive pulmonary disease. Arzneimittelforschung. 1994 Dec;44(12A):1503-5. PubMed PMID: 7857352.

7: Bisetti A, Ciappi G, Bariffi F, Catena E, Rocco V, Vaccaro L, Grassi V, Scarpazza G, Bertoli L, Cardani A, et al. Evaluation of the efficacy of pidotimod in the exacerbations in patients affected with chronic bronchitis. Arzneimittelforschung. 1994 Dec;44(12A):1499-502. PubMed PMID: 7857351.

8: Pozzi E, Dolcetti A, Orlandi O, Cirianni C, Moreo G, Piacenza G, Rampulla C, Fugazza L, Scarpazza G. Pidotimod in the treatment of patients affected by bacterial exacerbations of chronic bronchitis. Arzneimittelforschung. 1994 Dec;44(12A):1495-8. PubMed PMID: 7857350.

9: Clemente E, Solli R, Mei V, Cera R, Caramia G, Carnelli V, Ruffini E, Venturoli V, Corsini A. Therapeutic efficacy and safety of pidotimod in the treatment of urinary tract infections in children. Arzneimittelforschung. 1994 Dec;44(12A):1490-4. PubMed PMID: 7857349.

10: Careddu P, Mei V, Venturoli V, Corsini A. Pidotimod in the treatment of recurrent respiratory infections in paediatric patients. Arzneimittelforschung. 1994 Dec;44(12A):1485-9. PubMed PMID: 7857348.

11: Caramia G, Clemente E, Solli R, Mei V, Cera R, Carnelli V, Venturoli V, Corsini A. Efficacy and safety of pidotimod in the treatment of recurrent respiratory infections in children. Arzneimittelforschung. 1994 Dec;44(12A):1480-4. PubMed PMID: 7857347.

12: Benetti GP, Fugazza L, Stramba Badiale M, Montalto F, Bombelli G, La Vecchia G, Illeni MT, Uslenghi C. Ex vivo evaluation of pidotimod activity on cell-mediated immunity. Arzneimittelforschung. 1994 Dec;44(12A):1476-9. PubMed PMID: 7857346.

13: D'Angelo L, De Ponti F, Crema F, Caravaggi M, Crema A. Effect of food on the bioavailability of pidotimod in healthy volunteers. Arzneimittelforschung. 1994 Dec;44(12A):1473-5. PubMed PMID: 7857345.

14: Spotti D, Biffi M, Coppi G, Silingardi S, Mailland F. Pharmacokinetics of pidotimod in elderly volunteers and in renal failure patients. Arzneimittelforschung. 1994 Dec;44(12A):1470-2. PubMed PMID: 7857344.

15: Mailland F, Coppi G, Silingardi S. Pharmacokinetics and oral bioavailability of pidotimod in humans. Arzneimittelforschung. 1994 Dec;44(12A):1465-9. PubMed PMID: 7857343.

16: Coppi G, Silingardi S. Pharmacokinetics of pidotimod in rats and dogs. Arzneimittelforschung. 1994 Dec;44(12A):1460-4. PubMed PMID: 7857342.

17: Adams K, Allen JA, Brooker PC, Henderson L, Jones E, Proudlock RJ, Mailland F, Coppi G. Genotoxicity testing of pidotimod in vitro and in vivo. Arzneimittelforschung. 1994 Dec;44(12A):1454-9. PubMed PMID: 7857341.

18: Coppi G, Amico-Roxas M, Bertè F, Bussi R, Gnemi P, Harling RJ, Mailland F, Manzardo S, Massey JE, Spencer-Briggs DJ, et al. Toxicological evaluation of pidotimod. Arzneimittelforschung. 1994 Dec;44(12A):1448-53. PubMed PMID: 7857340.

19: Manzardo S, Falcone A, Pinzetta A, Ieva G, Coppi G. General pharmacology of pidotimod and testing for drug interactions. Arzneimittelforschung. 1994 Dec;44(12A):1441-7. PubMed PMID: 7857339.

20: Chiarenza A, Iurato MP, Barbera N, Lempereur L, Cantarella G, Scapagnini U, Scapagnini G, Bernardini R. Effects of pidotimod on the immune and the neuroendocrine system in the aging rat. Arzneimittelforschung. 1994 Dec;44(12A):1437-40. PubMed PMID: 7857338.